molecular formula C25H27N3O5 B11340468 2-[(4-methoxyphenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[(4-methoxyphenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11340468
M. Wt: 449.5 g/mol
InChI Key: DFDZOFVZGRDIIP-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazolinone core, which is known for its biological activity, and is substituted with methoxy and trimethoxyphenyl groups, enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Substitution Reactions: The introduction of the methoxyphenyl and trimethoxyphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the presence of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired quinazolinone structure. This can be facilitated by heating the reaction mixture under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinones.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroquinazolinones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, compounds with quinazolinone cores have shown potential as enzyme inhibitors and anticancer agents. The methoxy and trimethoxy groups can enhance the compound’s ability to interact with biological targets.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to inhibit specific enzymes or receptors makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The methoxy and trimethoxy groups can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The quinazolinone core can inhibit enzyme activity by mimicking the substrate or binding to the active site.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
  • 2-[(4-Methoxyphenyl)amino]-4-methyl-7-(3,4,5-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Uniqueness

The unique combination of methoxy and trimethoxy groups in 2-[(4-methoxyphenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one enhances its chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C25H27N3O5

Molecular Weight

449.5 g/mol

IUPAC Name

2-(4-methoxyanilino)-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C25H27N3O5/c1-14-23-19(28-25(26-14)27-17-6-8-18(30-2)9-7-17)10-15(11-20(23)29)16-12-21(31-3)24(33-5)22(13-16)32-4/h6-9,12-13,15H,10-11H2,1-5H3,(H,26,27,28)

InChI Key

DFDZOFVZGRDIIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)NC3=CC=C(C=C3)OC)CC(CC2=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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